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The landscape of psychedelic medicine is rapidly evolving, with N,N-Dimethyltryptamine (DMT)

emerging as a promising candidate for the treatment of various mental health conditions. A key

area of innovation lies in the development of deuterated forms of DMT, which aim to optimize

the pharmacokinetic profile of the molecule and potentially enhance its therapeutic effects. This

guide provides a comprehensive cross-study comparison of clinical trial results for both

deuterated and non-deuterated DMT formulations, supported by available experimental data.

Executive Summary
Clinical trials investigating intravenous (IV) and inhaled formulations of DMT and its analogs

have demonstrated rapid and significant antidepressant effects in patients with Major

Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). Deuterated DMT,

such as Cybin's CYB004, is being developed to prolong the psychedelic experience and

improve bioavailability by leveraging the kinetic isotope effect to slow metabolism. While direct

head-to-head clinical trials are not yet available, this guide synthesizes findings from separate

studies to offer a comparative overview.
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The following tables summarize key quantitative data from clinical trials of non-deuterated and

deuterated DMT, as well as a related compound, 5-MeO-DMT.

Table 1: Efficacy of Non-Deuterated DMT (SPL026) in Major Depressive Disorder (MDD)

Trial Phase Primary Endpoint Key Findings Remission Rates

Phase IIa

Change in

Montgomery-Åsberg

Depression Rating

Scale (MADRS) score

from baseline

- Statistically

significant reduction in

depressive symptoms

at two weeks post-

dose compared to

placebo.[1][2] - -7.4

point difference in

MADRS score versus

placebo at two weeks.

[1][2][3] - Rapid onset

of antidepressant

effect at one week,

with a -10.8 point

difference in MADRS

score versus placebo.

[1][3]

- 57% remission rate

at three months after

a single dose.[1][3] -

Of patients in

remission at three

months, 64%

sustained remission at

six months.[4]

Phase Ib (with SSRIs)

Safety and Efficacy

with concurrent SSRI

use

- SPL026 was well-

tolerated with SSRIs.

[5] - Potentially

enhanced

antidepressant effect

when administered

with SSRIs compared

to SPL026 alone.[5]

Not Reported

Table 2: Efficacy of Inhaled 5-MeO-DMT (GH001) in Treatment-Resistant Depression (TRD)
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Trial Phase Primary Endpoint Key Findings Remission Rates

Phase IIb
Change in MADRS

score from baseline

- Significant reduction

of 15.2 points in

MADRS total score on

day eight compared to

a 0.3-point increase in

the placebo group.[6]

[7] - Ultra-rapid and

profound reduction in

depressive symptoms.

[6]

- 57.5% remission rate

on day eight

compared to 0% for

placebo.[6][8] - Among

patients in the open-

label extension,

77.8% were in

remission at the six-

month visit.[6][7]

Table 3: In Vitro Pharmacokinetic Comparison of Deuterated DMT (SPL028) vs. Non-

Deuterated DMT

Compound
Half-life (in human
hepatocytes)

Intrinsic Clearance
(in human
hepatocytes)

Key Observation

DMT 190.4 min
16.6 µL/min/million

cells
-

96.6% D2-DMT

(SPL028)
223.4 min

7.3 µL/min/million

cells

Deuteration at the α-

carbon demonstrated

the greatest effect on

increasing half-life and

reducing clearance.[9]

D6-DMT (N-methyl

deuteration)
117.2 min

15.2 µL/min/million

cells

Deuteration of the N-

methyl substituents

alone had less impact

on metabolic stability.

[9]

Experimental Protocols
Detailed experimental protocols for the cited clinical trials are outlined below.
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Small Pharma SPL026 Phase IIa Trial in MDD
Study Design: A two-stage study investigating the efficacy and safety of 21.5mg intravenous

(IV) SPL026 with supportive therapy in 34 patients with moderate/severe MDD.[4]

Stage 1: A blinded, randomized, placebo-controlled two-week phase to assess the efficacy

of a single dose of SPL026.[4]

Stage 2: An open-label phase where all participants received SPL026 treatment and were

followed for an additional three months.[4]

Primary Endpoint: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score

from baseline to two weeks post-dose.[1][2]

Key Secondary Endpoints: Change in MADRS score at one-week post-dose.[1]

Follow-up: Patients were followed up for six months to assess the durability of the

antidepressant effect.[4]

GH Research GH001 Phase IIb Trial in TRD
Study Design: A randomized, double-blind, placebo-controlled trial involving 81 patients with

TRD.[6][7]

Intervention: Inhaled GH001 (mebufotenin, 5-MeO-DMT) or placebo.[6]

Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating

Scale (MADRS) total score on day eight.[6][10]

Secondary Endpoints: Improvements on the Clinical Global Impression-Severity (CGI-S)

scale, Hamilton Anxiety Rating Scale (HAM-A), and the Quality of Life Enjoyment and

Satisfaction Questionnaire Short Form (Q-LES-Q-SF) on day eight.[6][10]

Cybin CYB004 (Deuterated DMT) Study
Study Design: A series of clinical studies (CYB004E Parts A, B, and C) to explore the

pharmacokinetics (PK), pharmacodynamics (PD), and safety of DMT and CYB004.[11]
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Objective: To characterize the PK/PD relationship and determine if deuteration could

decrease metabolism, reduce pharmacokinetic variability, and improve bioavailability while

maintaining desired psychedelic effects.[11]

Mandatory Visualizations
Signaling and Metabolic Pathways
The therapeutic and psychedelic effects of DMT are primarily mediated through its interaction

with serotonin receptors, particularly the 5-HT2A receptor. The metabolic breakdown of DMT is

a key determinant of its short duration of action.
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Caption: DMT Metabolism and Signaling Pathway.
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Experimental Workflow: Phase IIa Trial of SPL026 in
MDD
The following diagram illustrates the workflow of a typical Phase IIa clinical trial for a

psychedelic compound in Major Depressive Disorder.
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Caption: SPL026 Phase IIa Clinical Trial Workflow.
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This diagram outlines the logical progression from the limitations of standard DMT to the

proposed advantages of a deuterated formulation.

Standard DMT has a very
short duration of action due to
rapid metabolism by MAO-A.

Deuteration of the DMT molecule,
particularly at the α-carbon, strengthens

the carbon-deuterium bond.

Proposed Solution

This leads to a slower rate of
metabolism by MAO-A (Kinetic Isotope Effect).

Resulting in

Potential for:
- Prolonged psychedelic experience

- Improved bioavailability
- Reduced pharmacokinetic variability

Leading to

Click to download full resolution via product page

Caption: Rationale for Developing Deuterated DMT.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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